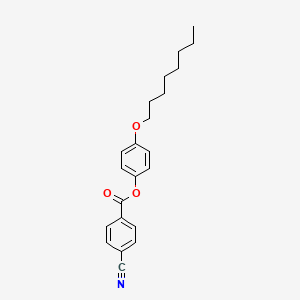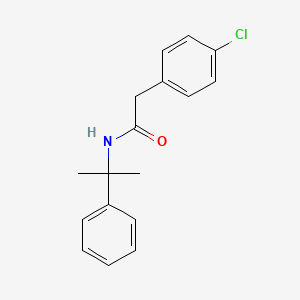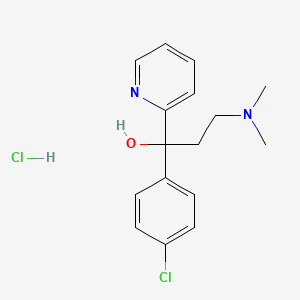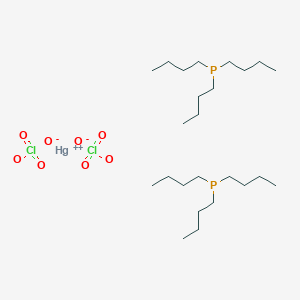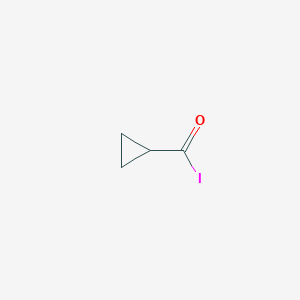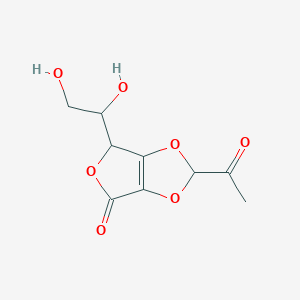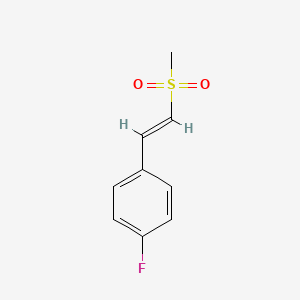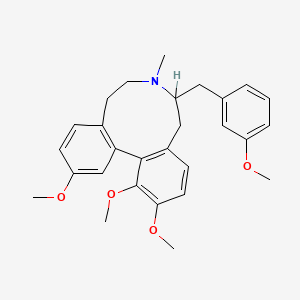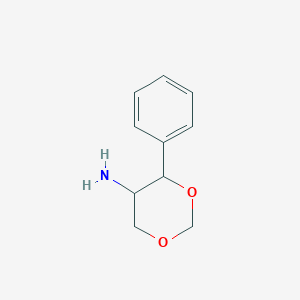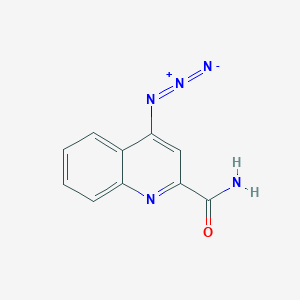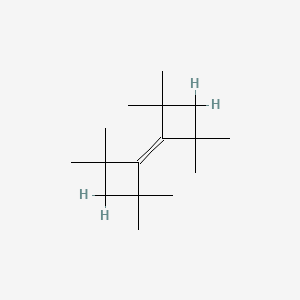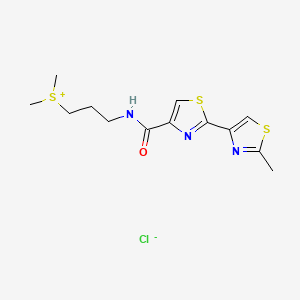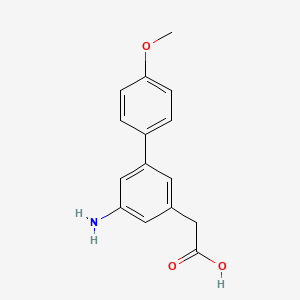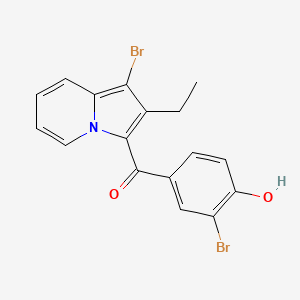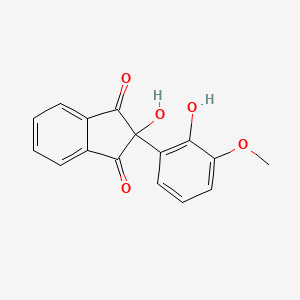
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups This compound is a derivative of 1,3-indandione, which is known for its β-diketone structure with indane as its structural nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Indandione can be synthesized by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which itself is obtained by Claisen condensation of ethyl acetate and dimethyl phthalate . The addition of hydroxy and methoxy groups to the indandione structure can be achieved through various organic synthesis techniques, including nucleophilic substitution and electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of 1,3-indandione derivatives often involves large-scale organic synthesis processes. These processes typically use readily available starting materials and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the indandione structure can be reduced to alcohols or methylene groups.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or methylene derivatives.
Scientific Research Applications
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- has a wide range of applications in scientific research, including:
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds and participate in electron transfer reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: The parent compound with a β-diketone structure.
2-Hydroxy-1,3-Indandione: A derivative with a hydroxy group at the 2-position.
2-Methoxy-1,3-Indandione: A derivative with a methoxy group at the 2-position.
Uniqueness
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)- is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential applications. This combination of functional groups allows for a broader range of chemical reactions and interactions compared to its simpler analogs.
Properties
CAS No. |
75840-15-2 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O5/c1-21-12-8-4-7-11(13(12)17)16(20)14(18)9-5-2-3-6-10(9)15(16)19/h2-8,17,20H,1H3 |
InChI Key |
PFUWUQLIZHSOJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


